molecular formula C24H35NO8 B12880033 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate

Katalognummer: B12880033
Molekulargewicht: 465.5 g/mol
InChI-Schlüssel: NNIKQPLCHLDRID-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolidine ring, hydroxy group, and propoxymethyl phenyl group, making it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of a suitable amine with a dihaloalkane under basic conditions.

    Attachment of the Hydroxy Group: The hydroxy group is introduced via a nucleophilic substitution reaction, where a hydroxide ion replaces a leaving group on the precursor molecule.

    Propoxymethyl Phenyl Group Addition: This step involves the alkylation of a phenol derivative with a propoxymethyl halide in the presence of a base.

    Final Coupling and Fumarate Formation: The final product is obtained by coupling the intermediate with fumaric acid under acidic conditions to form the fumarate salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).

    Reduction: The carbonyl group in the compound can be reduced to an alcohol using reducing agents such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrrolidine ring or the propoxymethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, KMnO4, H2O2 (Hydrogen peroxide)

    Reduction: NaBH4, LiAlH4, H2 (Hydrogen gas) with a catalyst

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Formation of ketones or aldehydes

    Reduction: Formation of alcohols

    Substitution: Formation of new derivatives with different functional groups

Wissenschaftliche Forschungsanwendungen

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors. It may serve as a lead compound for drug discovery.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory, analgesic, or antimicrobial effects.

    Industry: Utilized in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Wirkmechanismus

The mechanism of action of 1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate involves its interaction with specific molecular targets:

    Molecular Targets: Enzymes, receptors, or ion channels that the compound can bind to or modulate.

    Pathways Involved: The compound may influence signaling pathways, metabolic processes, or gene expression, leading to its observed effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(4-(2-Hydroxy-3-(morpholin-4-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate
  • 1-(4-(2-Hydroxy-3-(piperidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate

Uniqueness

1-(4-(2-Hydroxy-3-(pyrrolidin-1-yl)propoxy)-3-(propoxymethyl)phenyl)propan-1-one fumarate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.

By understanding the detailed properties and applications of this compound, researchers can further explore its potential in various scientific and industrial fields.

Eigenschaften

Molekularformel

C24H35NO8

Molekulargewicht

465.5 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-pyrrolidin-1-ylpropoxy)-3-(propoxymethyl)phenyl]propan-1-one

InChI

InChI=1S/C20H31NO4.C4H4O4/c1-3-11-24-14-17-12-16(19(23)4-2)7-8-20(17)25-15-18(22)13-21-9-5-6-10-21;5-3(6)1-2-4(7)8/h7-8,12,18,22H,3-6,9-11,13-15H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

NNIKQPLCHLDRID-WLHGVMLRSA-N

Isomerische SMILES

CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CCCOCC1=C(C=CC(=C1)C(=O)CC)OCC(CN2CCCC2)O.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.